molecular formula C19H16N2O B5670949 N-benzyl-N-(pyridin-2-yl)benzamide

N-benzyl-N-(pyridin-2-yl)benzamide

Cat. No.: B5670949
M. Wt: 288.3 g/mol
InChI Key: RQQKNGSEULEQHA-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a pyridin-2-yl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with benzyl chloride in the presence of a base, followed by the reaction with benzoyl chloride. The reaction typically occurs in a solvent such as dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as bimetallic metal-organic frameworks have been explored to improve the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-benzyl-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-benzyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in regulating blood glucose levels. The compound binds to the allosteric site of the enzyme, enhancing its activity and leading to improved glucose metabolism .

Comparison with Similar Compounds

  • N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide
  • N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide
  • N-(pyridin-2-yl)benzamide

Comparison: N-benzyl-N-(pyridin-2-yl)benzamide is unique due to the presence of both benzyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse applications .

Properties

IUPAC Name

N-benzyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(17-11-5-2-6-12-17)21(18-13-7-8-14-20-18)15-16-9-3-1-4-10-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQKNGSEULEQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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